molecular formula C9H9N3O5 B12519609 Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate CAS No. 809239-91-6

Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate

Katalognummer: B12519609
CAS-Nummer: 809239-91-6
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: XCPBQEMLTCRMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3-nitropyridin-2-yl)aminoacetate is a chemical compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves the reaction of ethyl acetate with 3-nitropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Ethyl (3-nitropyridin-2-yl)aminoacetate may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and quality of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3-nitropyridin-2-yl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl (3-nitropyridin-2-yl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (3-nitropyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (3-nitropyridin-2-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

809239-91-6

Molekularformel

C9H9N3O5

Molekulargewicht

239.18 g/mol

IUPAC-Name

ethyl 2-[(3-nitropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C9H9N3O5/c1-2-17-9(14)8(13)11-7-6(12(15)16)4-3-5-10-7/h3-5H,2H2,1H3,(H,10,11,13)

InChI-Schlüssel

XCPBQEMLTCRMCF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=C(C=CC=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.